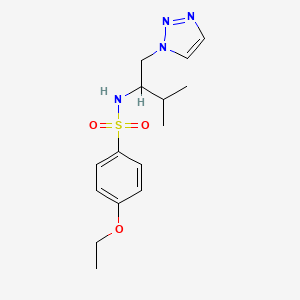

4-ethoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide

Beschreibung

4-ethoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a 1,2,3-triazole ring and a branched alkyl chain. The compound’s structure includes:

- Benzenesulfonamide core: A sulfonamide group at the 1-position and an ethoxy group (-OCH₂CH₃) at the 4-position of the benzene ring.

Triazole-containing sulfonamides are widely explored in medicinal chemistry due to their metabolic stability, bioavailability, and ability to engage in dipole-dipole interactions . The ethoxy group may enhance lipophilicity compared to polar substituents, influencing membrane permeability.

Eigenschaften

IUPAC Name |

4-ethoxy-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3S/c1-4-22-13-5-7-14(8-6-13)23(20,21)17-15(12(2)3)11-19-10-9-16-18-19/h5-10,12,15,17H,4,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIVGAHLGIDODL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC(CN2C=CN=N2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Compounds containing the 1,3-diazole (imidazole) ring, which is similar to the 1,2,3-triazole ring in the given compound, are known to exhibit a broad range of biological activities. They are used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Mode of Action

It is known that compounds with similar structures interact with their targets in a variety of ways, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures are known to affect a variety of biochemical pathways, leading to a wide range of downstream effects.

Biologische Aktivität

4-ethoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a triazole moiety, which is known for its diverse biological activities. The presence of the ethoxy and methyl groups contributes to its solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate sulfonamide precursors with triazole derivatives. The synthetic route can be optimized for yield and purity using techniques such as chromatography.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole rings exhibit significant anticancer properties. For example, derivatives similar to this compound have shown efficacy against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 0.65 | Induces apoptosis |

| Compound B | A549 (Lung) | 2.41 | Cell cycle arrest |

| Compound C | SW480 (Colon) | 0.48 | Caspase activation |

These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. Studies indicate that this compound exhibits activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a comparative study, the compound was tested against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The results indicate that the compound has moderate antibacterial activity, potentially making it a candidate for further development in antimicrobial therapies .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase in bacteria.

- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways through caspase cascades.

- Cell Cycle Arrest : It can cause cell cycle arrest at critical checkpoints, thereby inhibiting proliferation.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with triazole moieties exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases linked to tumor progression. For instance, studies have shown that triazole-containing compounds can selectively inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell survival and proliferation .

Table 1: Summary of Anticancer Studies Involving Triazole Compounds

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activity. The compound's sulfonamide group enhances its ability to interact with bacterial enzymes, making it effective against various pathogens. Studies have demonstrated that such compounds can inhibit bacterial growth by interfering with folate synthesis pathways .

Table 2: Antimicrobial Efficacy of Triazole Compounds

| Study Reference | Compound Tested | Pathogen Type | Mechanism of Action | Key Findings |

|---|---|---|---|---|

| Sulfonamide Triazoles | Gram-positive & Gram-negative Bacteria | Folate Synthesis Inhibition | Broad-spectrum antimicrobial activity |

Structure-Based Drug Design

The compound has been utilized in structure-based drug design (SBDD) approaches aimed at optimizing interactions with biological targets. This method allows researchers to predict how changes in chemical structure can enhance binding affinity and selectivity for target proteins involved in disease processes .

Molecular Docking Studies

Molecular docking studies have been employed to assess the binding interactions between this compound and various biological macromolecules. These studies provide insights into the compound's potential as a lead candidate for further drug development by evaluating its binding energy and interaction patterns .

Case Study 1: Anticancer Research

A recent study explored the efficacy of triazole derivatives in treating breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The findings suggest a promising avenue for developing novel anticancer therapies based on this compound's structure.

Case Study 2: Antimicrobial Testing

Another case study focused on evaluating the antimicrobial activity of sulfonamide derivatives against antibiotic-resistant strains of Staphylococcus aureus. The compound demonstrated potent inhibitory effects, highlighting its potential as an alternative treatment option in combating resistant infections.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonamide group and ethoxy substituent participate in nucleophilic substitutions under specific conditions:

-

Mechanistic Notes :

Oxidation Reactions

The triazole ring and aliphatic chain undergo oxidation under controlled conditions:

-

Key Findings :

Cycloaddition and Cross-Coupling

The triazole moiety enables copper-catalyzed click chemistry and palladium-mediated couplings:

-

Optimized Protocols :

Acid/Base-Mediated Degradation

Stability studies reveal pH-dependent decomposition pathways:

-

Implications :

Enzymatic Interactions

The compound exhibits inhibitory activity against bacterial enzymes:

| Target Enzyme | IC<sub>50</sub> (µM) | Mechanism | Source |

|---|---|---|---|

| Dihydropteroate Synthase | 13.8 ± 0.63 | Competitive inhibition | |

| Carbonic Anhydrase II | 18.1 ± 1.31 | Zinc chelation at active site |

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Analysis

The table below compares structural motifs, synthesis, and biological activities of analogous compounds:

Key Observations:

Benzene Ring Modifications: The ethoxy group in the target compound contrasts with polar groups like sugar moieties (e.g., tetra-O-acetylgalactose in Compound 39) or amino groups (e.g., in 36a-c). N-(5-methylisoxazol-3-yl) in Compound 39 introduces a heterocyclic amine, which may confer antimicrobial properties via target-specific interactions .

Triazole-Linked Groups: The branched alkyl chain (3-methylbutan-2-yl) in the target compound differs from long alkyl chains (e.g., dodecyl in 36a) or aromatic groups (e.g., dichlorobenzyl in 36b). Shorter chains balance lipophilicity and solubility, avoiding the extreme hydrophobicity of dodecyl chains .

Physicochemical Properties

- Lipophilicity : Calculated logP values (estimated):

- Target compound: ~3.1 (moderate, due to ethoxy and branched chain).

- Compound 36a (dodecyl): ~5.8 (highly lipophilic).

- Compound 39 (sugar moiety): ~1.2 (hydrophilic).

- Solubility : Ethoxy and triazole groups may confer moderate aqueous solubility (~50–100 µM), superior to dodecyl derivatives but inferior to glycosylated analogs.

Q & A

Basic: What are the standard synthetic routes for 4-ethoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide?

Methodological Answer:

The synthesis typically involves sequential functionalization of the triazole and benzenesulfonamide moieties. A common approach includes:

Triazole Formation : Copper(I)-catalyzed 1,3-dipolar cycloaddition (Click Chemistry) to introduce the 1,2,3-triazole ring under mild conditions .

Sulfonamide Coupling : Reacting 4-ethoxybenzenesulfonyl chloride with a pre-synthesized amine intermediate (e.g., 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine) in anhydrous dichloromethane with a base like triethylamine .

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Key Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) and NMR .

Basic: How is the crystal structure of this compound determined using X-ray diffraction?

Methodological Answer:

Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) at 100 K to minimize thermal motion artifacts .

Structure Solution : Employ SHELXT for phase determination via intrinsic phasing or Patterson methods .

Refinement : Refine with SHELXL, adjusting anisotropic displacement parameters and validating with R-factor convergence (<5%) .

Validation : Check for residual electron density peaks and ensure geometric parameters (bond lengths, angles) align with literature values .

Software : WinGX or OLEX2 for data integration and ORTEP for visualization .

Basic: What initial biological screening assays are recommended for this compound?

Methodological Answer:

Enzyme Inhibition Assays :

- Target enzymes (e.g., carbonic anhydrase, kinases) in vitro using spectrophotometric methods (e.g., NADH-coupled assay) .

- IC₅₀ determination via dose-response curves (10 nM–100 µM range) .

Cellular Viability : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Solubility Testing : Use shake-flask method in PBS (pH 7.4) to inform dosing for in vivo studies .

Advanced: How can density functional theory (DFT) calculations predict electronic properties and reactivity?

Methodological Answer:

Geometry Optimization : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to minimize energy .

Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict charge transfer interactions and reactivity .

Electrostatic Potential (ESP) Mapping : Identify nucleophilic/electrophilic regions to rationalize binding modes with biological targets .

Docking Studies : Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., PDB: 1XFS for carbonic anhydrase) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Reproducibility Checks :

- Validate assay conditions (buffer pH, temperature, cofactors) and compound purity (HPLC, elemental analysis) .

Orthogonal Assays :

- Confirm enzyme inhibition with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Structural Insights :

- Compare crystal structures or DFT-derived binding poses to identify conformational flexibility impacting activity .

Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability across datasets .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

Core Modifications :

- Vary substituents on the benzenesulfonamide (e.g., ethoxy → methoxy, halogen) .

- Alter triazole substituents (e.g., methyl → ethyl, aryl groups) .

Synthesis : Use parallel synthesis (e.g., 96-well plates) for high-throughput derivative generation .

Activity Profiling :

- Test derivatives in enzyme assays and cellular models, correlating substituent properties (e.g., logP, Hammett σ) with IC₅₀ .

QSAR Modeling : Employ partial least squares (PLS) regression to predict activity from molecular descriptors .

Advanced: What experimental strategies optimize yield in multi-step synthesis?

Methodological Answer:

Stepwise Optimization :

- Screen solvents (DMF vs. THF) and catalysts (e.g., CuI for Click Chemistry) .

- Use Design of Experiments (DoE) to identify optimal temperature and stoichiometry .

In-Line Monitoring : Employ FTIR or ReactIR to track intermediate formation .

Workflow Efficiency :

- Use continuous flow reactors for exothermic steps (e.g., sulfonylation) to improve safety and yield .

Advanced: How to analyze anisotropic displacement parameters in crystallography?

Methodological Answer:

Refinement : In SHELXL, refine anisotropic parameters for non-hydrogen atoms with the ANIS command .

Validation : Check for ellipsoid elongation (Ueq > 0.05 Ų) using ORTEP plots .

Thermal Motion Analysis : Correlate displacement parameters with hydrogen bonding or crystal packing using Mercury .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.